3-(3-Bromophenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one
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Overview
Description
3-(3-Bromophenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one is an organic compound that belongs to the class of chalcones Chalcones are aromatic ketones with two phenyl rings that are connected by a three-carbon α,β-unsaturated carbonyl system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Bromophenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 3-bromobenzaldehyde and 4-hydroxyacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent at room temperature or slightly elevated temperatures.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the Claisen-Schmidt condensation reaction. This would require optimization of reaction conditions to ensure high yield and purity, as well as the implementation of efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(3-Bromophenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated ketones or alcohols.
Substitution: The bromine atom on the phenyl ring can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a suitable base or catalyst.
Major Products Formed
Oxidation: Epoxides, hydroxylated derivatives.
Reduction: Saturated ketones, alcohols.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
3-(3-Bromophenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
Medicine: Studied for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 3-(3-Bromophenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes, receptors, or DNA. The α,β-unsaturated carbonyl system can act as a Michael acceptor, allowing the compound to form covalent bonds with nucleophilic sites in biomolecules, thereby modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Bromophenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one
- 3-(3-Chlorophenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one
- 3-(3-Methoxyphenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one
Uniqueness
3-(3-Bromophenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one is unique due to the presence of the bromine atom on the phenyl ring, which can significantly influence its reactivity and biological activity. The bromine atom can participate in halogen bonding, which can enhance the compound’s interaction with biological targets. Additionally, the hydroxyl group on the other phenyl ring provides opportunities for hydrogen bonding, further influencing the compound’s properties and applications.
Properties
CAS No. |
539857-04-0 |
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Molecular Formula |
C15H11BrO2 |
Molecular Weight |
303.15 g/mol |
IUPAC Name |
3-(3-bromophenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C15H11BrO2/c16-13-3-1-2-11(10-13)4-9-15(18)12-5-7-14(17)8-6-12/h1-10,17H |
InChI Key |
UKVXNYBDWNLOLW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C=CC(=O)C2=CC=C(C=C2)O |
Origin of Product |
United States |
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